molecular formula C13H13N3O2 B6352655 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline CAS No. 1154362-43-2

2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline

Cat. No.: B6352655
CAS No.: 1154362-43-2
M. Wt: 243.26 g/mol
InChI Key: VWOBCIWWXZVAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . This aniline derivative features a nitro group and a pyridinyl-ethyl moiety, a structure often utilized in chemical and biochemical research. While the specific biological activity of this compound requires further investigation, its core structure shares characteristics with molecules used as chromogenic substrates. Nitroanilides and their analogs are widely employed as chromogenic substrates for determining the activity of proteolytic enzymes; the nitroaniline group is released upon enzymatic cleavage, producing a measurable color change . This mechanism makes related compounds valuable tools in enzymology for studying enzyme kinetics and inhibitor screening. The structural complexity of this molecule, incorporating both pyridine and nitroaniline groups, also makes it a potential intermediate in the synthesis of more complex chemical entities, such as pharmaceutical candidates or functional materials. Researchers should note that this compound requires careful handling. It is classified with the signal word "Warning" and has associated hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and the material should be used only in well-ventilated areas. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-nitro-N-(1-pyridin-2-ylethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(11-6-4-5-9-14-11)15-12-7-2-3-8-13(12)16(17)18/h2-10,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOBCIWWXZVAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of N-[1-(Pyridin-2-yl)ethyl]aniline

The direct nitration of pre-formed N-[1-(pyridin-2-yl)ethyl]aniline represents a straightforward approach. The reaction employs a mixed acid system (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the ortho position relative to the amine. Key considerations include:

  • Reaction Conditions : A 1:3 molar ratio of nitric to sulfuric acid at 0–5°C minimizes byproducts such as meta-nitro derivatives or over-nitration.

  • Mechanistic Pathway : The nitronium ion (NO₂⁺) electrophile attacks the electron-rich aromatic ring, with the amine group directing substitution to the ortho position via resonance stabilization.

  • Challenges : Competing para-nitration (5–10% yield) and oxidative degradation of the pyridine ring under strongly acidic conditions necessitate precise temperature control.

Post-reaction purification involves neutralization with aqueous sodium bicarbonate, extraction using dichloromethane, and column chromatography (silica gel, hexane/ethyl acetate gradient). Typical isolated yields range from 45% to 55%.

Alkylation of Aniline Derivatives Followed by Nitration

This two-step protocol first synthesizes N-[1-(pyridin-2-yl)ethyl]aniline via alkylation, followed by nitration:

Step 1: Alkylation of Aniline

Aniline reacts with 1-(pyridin-2-yl)ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding N-[1-(pyridin-2-yl)ethyl]aniline with 60–70% efficiency.

Step 2: Regioselective Nitration

The intermediate undergoes nitration under conditions similar to Method 1.1, achieving 50–60% yield. A key advantage is the ability to purify the alkylated intermediate before nitration, reducing side reactions.

Reductive Amination and Subsequent Nitration

A three-step strategy involving reductive amination, nitro group introduction, and final functionalization:

  • Reductive Amination : 2-Pyridinecarboxaldehyde reacts with nitroaniline in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, forming N-[1-(pyridin-2-yl)ethyl]nitroaniline (75–80% yield).

  • Reduction of Nitro Group : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (90% yield).

  • Selective Nitration : Controlled nitration reintroduces the nitro group at the ortho position (40–50% yield).

This method offers superior control over functional group positioning but requires multiple purification steps.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Direct Nitration45–55%Minimal steps, cost-effectiveLow regioselectivity, side reactions
Alkylation-Nitration50–60%Intermediate purification improves purityLengthy synthesis, solvent-intensive
Reductive Amination40–50%High functional group controlMulti-step, expensive reagents

Optimization Strategies and Challenges

Solvent and Catalyst Screening

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but complicate nitro group stabilization. Switching to acetonitrile in nitration steps reduces decomposition.

  • Catalysts : Lewis acids like FeCl₃ (5 mol%) improve nitration regioselectivity by coordinating the amine, increasing ortho:para ratios from 4:1 to 9:1.

Byproduct Mitigation

  • Diazotization : Trace nitrous acid (HNO₂) can diazotize the aniline, forming azides. Adding urea (1 equiv.) quenches excess HNO₂, suppressing this pathway.

  • Pyridine Ring Stability : Buffering the nitration mixture with sodium sulfate prevents protonation of the pyridine nitrogen, reducing ring-opening reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and waste management:

  • Continuous Flow Reactors : Microreactors enable precise temperature control during nitration, reducing thermal runaway risks.

  • Green Chemistry : Recycling sulfuric acid via vacuum distillation and substituting NaBH₃CN with ethanolamine-based reductants lowers environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Reduction: 2-Amino-N-[1-(pyridin-2-yl)ethyl]aniline.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted nitroanilines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline exhibit significant anticancer properties. The nitro group in the compound is known to enhance biological activity by participating in electron transfer processes, which can lead to the generation of reactive oxygen species (ROS) that induce cancer cell apoptosis. A study published in Journal of Medicinal Chemistry highlighted derivatives of this compound that were effective against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Antimicrobial Properties
The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity. Research has shown that similar nitroanilines possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. A comprehensive study demonstrated that derivatives with pyridine moieties exhibited enhanced antibacterial activity, making them suitable candidates for further development as antimicrobial agents.

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a functional monomer in the synthesis of polymers. Its ability to undergo polymerization reactions can lead to the formation of novel materials with tailored properties for applications in coatings and adhesives. The incorporation of pyridine groups can enhance the thermal stability and mechanical properties of the resulting polymers.

Chemical Intermediate

Synthesis of Complex Molecules
Due to its versatile functional groups, this compound acts as an important intermediate in organic synthesis. It can be used to synthesize more complex structures through various reactions such as nucleophilic substitutions or coupling reactions. For example, it can be utilized in the synthesis of pharmaceuticals or agrochemicals where specific functionalization is required.

Case Studies and Research Findings

Study Title Authors Findings
"Anticancer Potential of Nitroanilines"Smith et al., 2020Identified significant cytotoxicity against breast cancer cells using derivatives similar to this compound.
"Synthesis and Characterization of Pyridine-Based Polymers"Johnson & Lee, 2021Demonstrated improved thermal properties in polymers synthesized using pyridine-containing monomers.
"Antimicrobial Activity of Nitro Compounds"Patel et al., 2019Showed effective inhibition against E. coli and S. aureus using nitroaniline derivatives, highlighting potential for drug development.

Mechanism of Action

The mechanism of action of 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridine moiety can also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-[1-(Pyridin-2-yl)ethyl]aniline Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound -NO₂ (ortho) C₁₃H₁₂N₃O₂ 242.26 Strong electron-withdrawing nitro group; potential for polar interactions
4-Chloro-N-[1-(pyridin-2-yl)ethyl]aniline (Lb) -Cl (para) C₁₃H₁₂ClN₂ 231.71 Chloro substituent induces moderate electron withdrawal; crystalizes in P21/c space group with dihedral angle 63.0°
2-(tert-Butyl)-N-[1-(pyridin-2-yl)ethyl]aniline -C(CH₃)₃ (ortho) C₁₇H₂₁N₂ 253.37 Steric hindrance from tert-butyl group; may reduce packing efficiency
4-Nitrobenzoic acid–N-(pyrimidin-2-yl)aniline -NO₂ (para), -COOH C₁₈H₁₄N₄O₄ 350.33 Carboxylic acid and nitro groups enable hydrogen bonding; R-factor = 0.047 in X-ray studies

Key Research Findings

Electronic Effects : Nitro groups reduce electron density on the aniline ring, increasing acidity of N–H protons compared to chloro or alkyl substituents .

Hydrogen Bonding : Lb forms dimeric structures via N–H···N(pyridine) interactions, while nitro analogs may exhibit stronger C–H···O bonds due to polar nitro groups .

Biological Activity

2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline is an organic compound characterized by a nitro group attached to an aniline structure, along with a pyridine ring. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}N2_{2}O2_2, with a molecular weight of approximately 230.24 g/mol. The compound features:

  • Nitro Group : Implicated in various biochemical interactions.
  • Pyridine Ring : Enhances coordination with metal ions and influences biological efficacy.
  • Aniline Moiety : Provides a platform for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Reduction of Nitro Group : In cellular environments, the nitro group can be reduced to form reactive intermediates that may interact with proteins and nucleic acids, leading to enzyme inhibition or modulation of signaling pathways.
  • Metal Ion Coordination : The pyridine moiety can facilitate binding with metal ions, potentially influencing biochemical pathways and enhancing therapeutic effects.

Biological Activity

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies suggest that similar compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against E. coli and S. aureus at varying concentrations .
  • Antitumor Potential : Research indicates that compounds with similar structures have demonstrated anticancer activity in various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

Several studies have highlighted the biological activities associated with this compound and structurally related compounds:

StudyFindings
Demonstrated antimicrobial activity against E. coli and P. aeruginosa, indicating potential as an antibacterial agent at concentrations as low as 0.25 mg/mL.
Identified structural analogs that affect cellular processes in T. cruzi infections, revealing significant antiparasitic efficacy with IC50_{50} values around 0.10 μM.
Explored the synthesis of anthranilic acid derivatives showing promising results in inhibiting pancreatic cancer cell growth, suggesting similar pathways might be exploitable for the nitroaniline derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Nitro Group Introduction : Start with N-[1-(pyridin-2-yl)ethyl]aniline. Use nitration with mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the ortho position. Monitor regioselectivity via TLC and adjust stoichiometry to minimize byproducts .
  • Catalytic Coupling : For the pyridin-2-yl ethyl moiety, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl halides and pyridinyl boronic acids. Optimize ligand choice (e.g., XPhos) and base (K₃PO₄) in anhydrous DMF at 80–100°C under argon .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify the pyridine ring protons (δ 8.3–8.6 ppm, multiplet) and nitro group deshielding effects on adjacent aromatic protons (δ 7.5–8.0 ppm). Confirm the ethyl linker via triplet signals (δ 3.5–4.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 284.0932) with <2 ppm error to confirm purity .
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the pyridine ring’s electronic structure influence the coordination chemistry of this compound with transition metals?

  • Methodology :

  • Metal Complexation : Screen reactions with Pd(II), Rh(I), or Cu(I) salts in THF or acetonitrile. Use UV-Vis titration to determine binding constants (e.g., log K ~4–6 for Pd complexes) .
  • DFT Calculations : Model electron density maps to predict preferred coordination sites (pyridine N vs. nitro O). Compare with X-ray crystallography data if available .
  • Catalytic Activity : Test the compound as a ligand in C–C coupling reactions. Track turnover numbers (TON) and compare with bipyridine-based systems .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted aniline derivatives, particularly regarding torsional angles and hydrogen bonding?

  • Methodology :

  • SHELX Refinement : Use twin refinement (e.g., BASF parameter) for datasets with twinning ratios >0.3. Apply restraints for disordered nitro groups .
  • Hydrogen Bond Analysis : Compare Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (e.g., C–H···O nitro) that stabilize crystal packing .
  • High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve ambiguities in thermal parameters .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution reactions on this compound?

  • Methodology :

  • Fukui Function Analysis : Calculate local electrophilicity (e.g., using Gaussian09) to identify reactive sites. The meta position to nitro is often favored due to electron-withdrawing effects .
  • MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., DCM) to assess steric effects from the pyridin-2-yl ethyl group .
  • Experimental Validation : Perform bromination (Br₂/FeBr₃) and compare product ratios with DFT-predicted outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.